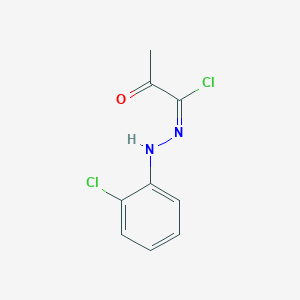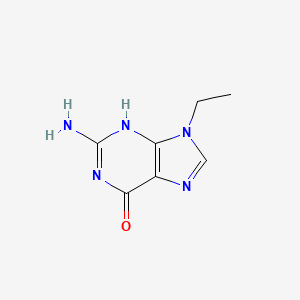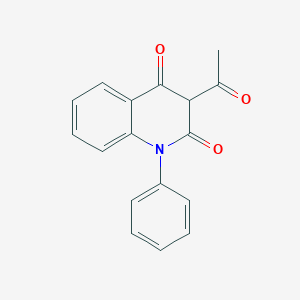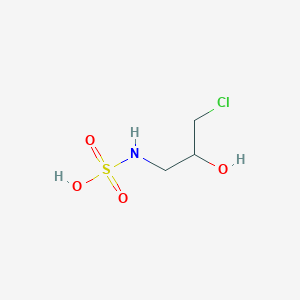![molecular formula C20H6Br4Na2O5 B8006750 disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B8006750.png)
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Vue d'ensemble
Description
Eosin Y disodium salt, also known as 2’,4’,5’,7’-tetrabromofluorescein disodium salt, is a synthetic organic dye belonging to the xanthene dye family. It is commonly used as an indicator and a biological stain. The compound is characterized by its bright red color and is widely used in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Eosin Y disodium salt, a xanthene dye, is primarily used for the differential staining of connective tissue and cytoplasm . It binds to and forms salts with basic, or eosinophilic, compounds like proteins containing amino acid residues such as arginine and lysine .
Mode of Action
Upon excitation by visible light, Eosin Y undergoes rapid intersystem crossing to the triplet excited state . This triplet excited state of Eosin Y is both a moderate oxidant and reductant in single electron transfer (SET) pathways . It can act as an energy transfer agent, and there has been a growing interest in its potential as an electron transfer agent . For instance, it has been found to act as a direct hydrogen atom transfer catalyst .
Biochemical Pathways
Eosin Y has been widely applied as a photoredox catalyst in organic synthesis . It can promote both direct and indirect hydrogen atom transfer (HAT) processes . In the direct HAT pathway, the excited photocatalyst abstracts a hydrogen atom from a substrate to generate the active radical species . In indirect HAT processes, the excited photocatalyst is able to activate another additive or co-catalyst by a single electron transfer (SET) or energy transfer .
Result of Action
In histopathology, Eosin Y disodium salt is applied as a counterstain after hematoxylin and before methylene blue . Tissue stained with haematoxylin and eosin shows cytoplasm stained pink-orange and nuclei stained darkly, either blue or purple . Eosin also stains red blood cells intensely red .
Action Environment
Eosin Y disodium salt is water-soluble, and may spread in water systems . It is also known to be stable under normal temperatures and pressures . .
Analyse Biochimique
Biochemical Properties
Eosin Y disodium salt, dye content 85%, indicator, plays a significant role in biochemical reactions. It interacts with various biomolecules, primarily proteins, in cells. The nature of these interactions is primarily through non-covalent bonds, such as hydrogen bonds and ionic interactions .
Cellular Effects
Eosin Y disodium salt, dye content 85%, indicator, has profound effects on various types of cells and cellular processes. It influences cell function by interacting with proteins and other biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of Eosin Y disodium salt, dye content 85%, indicator, involves its interaction with biomolecules at the molecular level. It binds to proteins and other biomolecules, potentially influencing their function
Méthodes De Préparation
Eosin Y disodium salt is typically synthesized through the bromination of fluoresceinThe disodium salt form is then obtained by neutralizing the compound with sodium hydroxide .
Synthetic Route:
Bromination of Fluorescein: Fluorescein is reacted with bromine in the presence of a solvent such as acetic acid to introduce bromine atoms at specific positions on the fluorescein molecule.
Neutralization: The resulting tetrabromofluorescein is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of Eosin Y disodium salt follows similar synthetic routes but on a larger scale. The process involves controlled bromination and neutralization steps, followed by purification and drying to obtain the final product .
Analyse Des Réactions Chimiques
Eosin Y disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Eosin Y can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced by reducing agents, resulting in the loss of bromine atoms and the formation of lower brominated derivatives.
Substitution: Eosin Y can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Light, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Reactive oxygen species and oxidized derivatives.
Reduction: Lower brominated derivatives.
Substitution: Substituted eosin derivatives .
Applications De Recherche Scientifique
Eosin Y disodium salt has a wide range of scientific research applications:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in visible light photoredox catalysis
Biology: Employed as a biological stain for differential staining of connective tissue and cytoplasm. .
Industry: Applied as a colorant in inks, cosmetics, and textiles.
Comparaison Avec Des Composés Similaires
Eosin Y disodium salt is unique among similar compounds due to its specific bromination pattern and its effectiveness as a photocatalyst. Some similar compounds include:
Fluorescein: The parent compound of Eosin Y, used as a fluorescent dye.
Eosin B: Another brominated derivative of fluorescein, used as a biological stain.
Rose Bengal: A related xanthene dye with similar staining properties but different bromination patterns.
Uniqueness:
Bromination Pattern: Eosin Y has a specific tetrabromination pattern that distinguishes it from other eosin derivatives.
Photocatalytic Efficiency: Eosin Y is particularly effective as a photocatalyst in visible light photoredox catalysis, making it valuable in organic synthesis
Propriétés
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMXXHPAEZLILP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6Br4Na2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025234 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-87-1 | |
| Record name | Eosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]thiourea](/img/structure/B8006717.png)
![disodium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid;hydrate](/img/structure/B8006722.png)

![1-Phenyl[1]benzopyrano[4,3-c]pyrazole-4(1H)-one](/img/structure/B8006756.png)

![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)

